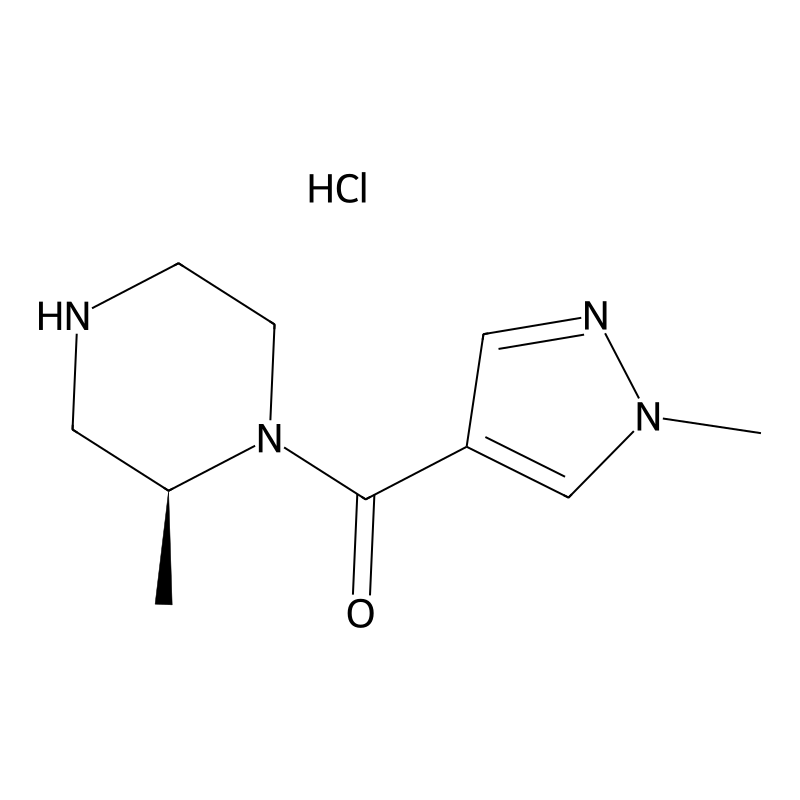

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Medicinal Chemistry: The presence of the piperazine ring and pyrazole moiety are commonly found in various bioactive molecules, including pharmaceuticals. Research in this field might explore the potential of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride as a lead compound for drug discovery or investigate its interaction with specific biological targets.

- Organic Chemistry: The compound's structure presents interesting functionalities for synthetic organic chemists. Studies could focus on its reactivity, exploring its potential for further transformations or incorporation into more complex molecules.

- Material Science: The specific properties of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride, such as its solubility or thermal behavior, could be investigated for potential applications in material science research.

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a piperazine core substituted with a methyl group and a pyrazole moiety. The compound features a carbonyl group attached to the pyrazole ring, contributing to its potential biological activity. Its molecular formula is CHNO·HCl, indicating the presence of nitrogen and oxygen atoms, which are critical for its reactivity and interaction with biological targets.

The chemical reactivity of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride can be analyzed through various types of reactions typical for compounds containing carbonyl groups and nitrogen heterocycles. Key reaction types include:

- Nucleophilic Addition Reactions: The carbonyl group can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: The compound may participate in condensation reactions with other amines or alcohols, resulting in the formation of more complex molecular structures.

- Hydrolysis Reactions: In aqueous solutions, the compound may hydrolyze, particularly under acidic or basic conditions, affecting its stability and biological activity.

Research indicates that compounds similar to (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride exhibit significant biological activities, including:

- Antimicrobial Properties: Pyrazole derivatives have been reported to show activity against various bacterial strains.

- Anticancer Activity: Some studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The synthesis of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride typically involves several steps:

- Formation of the Piperazine Ring: Starting from appropriate precursors, the piperazine ring is formed through cyclization reactions.

- Introduction of the Pyrazole Moiety: This can be achieved via condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Methylation: Methyl groups are introduced at specific positions on the piperazine or pyrazole rings using methylating agents.

- Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride has potential applications across various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.

- Chemical Research: Its unique structure makes it a valuable subject for studies in medicinal chemistry and drug design.

- Agricultural Chemistry: Similar compounds are explored for their potential use as agrochemicals to combat pests and diseases in crops.

Interaction studies focus on understanding how (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride interacts with biological macromolecules:

- Protein Binding Studies: Investigating how the compound binds to target proteins can reveal its mechanism of action and therapeutic potential.

- Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in metabolic pathways can help assess its pharmacological effects.

- Cellular Uptake Studies: Understanding how effectively cells absorb the compound can inform its bioavailability and efficacy.

Several compounds share structural features with (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-2-methylpiperazine | Similar piperazine core without pyrazole | Limited biological activity |

| 1-(3,5-dimethylpyrazolyl) piperazine | Contains a pyrazole ring but differs in substitution | Antimicrobial properties |

| 4-(methylthio)pyrazole derivatives | Features sulfur substitution on pyrazole | Potential anti-inflammatory effects |

| Pyrazolo[3,4-b]quinoline derivatives | More complex heterocyclic structure | Notable anticancer activity |

The unique combination of a piperazine ring with a specific pyrazole substitution gives (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride distinct properties that may enhance its therapeutic potential compared to similar compounds.